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Compound of Interest

Compound Name: Aminooxy-PEG8-acid

Cat. No.: B8024838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aminooxy-PEG8-acid is a heterobifunctional linker that plays a crucial role in bioconjugation

and drug development. Its design incorporates a stable aminooxy group for reaction with

aldehydes and ketones, a hydrophilic 8-unit polyethylene glycol (PEG) spacer to enhance

solubility and reduce steric hindrance, and a terminal carboxylic acid. This carboxylic acid can

be activated using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond with primary amines.

This dual reactivity makes Aminooxy-PEG8-acid a versatile tool for linking a wide array of

molecules.

A significant application of such linkers is in the synthesis of Proteolysis Targeting Chimeras

(PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural protein

degradation machinery to eliminate disease-causing proteins.[1][2] The PEG linker in a

PROTAC connects a ligand that binds to the target protein with a ligand that recruits an E3

ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.

[3][4] The length and hydrophilicity of the PEG linker are critical for optimizing the formation and

stability of the ternary complex (PROTAC, target protein, and E3 ligase), thereby influencing

the efficacy of the PROTAC.[3]

These application notes provide detailed protocols for the EDC/NHS activation of Aminooxy-
PEG8-acid and its subsequent coupling to amine-containing molecules, with a special focus on
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its application in PROTAC synthesis.

Product Information
Property Value

Chemical Name Aminooxy-PEG8-acid

Molecular Formula C19H39NO11

Molecular Weight 457.52 g/mol

CAS Number 2055269-60-6

Appearance White to off-white solid or viscous liquid

Solubility
Soluble in water and common organic solvents

(e.g., DMSO, DMF)

Reaction Mechanism and Workflow
The overall process involves a two-step reaction. First, the carboxylic acid group of Aminooxy-
PEG8-acid is activated with EDC and NHS to form a semi-stable NHS ester. This activated

linker is then reacted with a primary amine-containing molecule to form a stable amide bond.
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Step 1: Activation of Carboxylic Acid
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Figure 1: Reaction mechanism of EDC/NHS activation and amine coupling.

The experimental workflow for this process is outlined below.
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Figure 2: General experimental workflow.

Experimental Protocols
Materials and Reagents

Aminooxy-PEG8-acid
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

Amine-containing molecule (e.g., protein, peptide, small molecule drug)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 100 mM sodium

phosphate, 150 mM NaCl, pH 7.2-8.0

Quenching Solution: 1 M hydroxylamine HCl, pH 8.5, or 1 M Tris-HCl, pH 8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Desalting columns or dialysis equipment for purification

Analytical instruments (HPLC, MS, NMR)

Protocol 1: Aqueous Two-Step Coupling (for Proteins
and other Biologics)
This protocol is suitable for coupling Aminooxy-PEG8-acid to proteins or other biomolecules in

an aqueous environment.

Reagent Preparation:

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

Prepare a 10 mg/mL stock solution of Aminooxy-PEG8-acid in anhydrous DMSO or DMF.

Dissolve the amine-containing protein in Activation Buffer to a concentration of 1-10

mg/mL.

Activation of Aminooxy-PEG8-acid:

In a microfuge tube, combine the following:
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Aminooxy-PEG8-acid (e.g., 10-fold molar excess over the amine-containing molecule)

EDC (e.g., 2 mM final concentration)

NHS or Sulfo-NHS (e.g., 5 mM final concentration)

Vortex briefly to mix.

Incubate for 15 minutes at room temperature.

Amine Coupling:

Add the activated Aminooxy-PEG8-acid solution to the protein solution.

Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer.

Incubate for 2 hours at room temperature with gentle mixing.

Quenching:

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.

Incubate for 15-30 minutes at room temperature.

Purification:

Remove excess reagents and byproducts by dialysis against PBS or by using a desalting

column.

Protocol 2: Organic Solvent-Based Coupling (for Small
Molecules)
This protocol is suitable for coupling Aminooxy-PEG8-acid to amine-containing small

molecules that are soluble in organic solvents.

Reagent Preparation:

Dissolve Aminooxy-PEG8-acid (1 equivalent) in anhydrous DMF or DCM.
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Dissolve the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF.

Prepare stock solutions of EDC (1.5-2 equivalents) and NHS (1.5-2 equivalents) in

anhydrous DMF or DMSO.

Activation and Coupling:

To the solution of Aminooxy-PEG8-acid, add the EDC and NHS stock solutions.

Stir the reaction mixture at room temperature for 30-60 minutes.

Add the solution of the amine-containing molecule to the reaction mixture.

If necessary, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-

3 equivalents) to neutralize any acid formed.

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC

or LC-MS.

Work-up and Purification:

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl

acetate) and wash with water or brine to remove water-soluble byproducts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography or preparative HPLC.

Data Presentation: Optimizing Reaction Conditions
The efficiency of the EDC/NHS coupling reaction is influenced by several factors. The following

table provides a summary of key parameters and their typical ranges for optimization. Actual

yields are highly dependent on the specific substrates and should be determined empirically.
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Parameter Typical Range
Rationale and
Considerations

pH (Activation) 4.5 - 6.0

EDC is most effective at

activating carboxyl groups in

this acidic pH range.

pH (Coupling) 7.2 - 8.0

Primary amines are more

nucleophilic at this pH, leading

to efficient amide bond

formation.

Temperature 4°C to Room Temp.

Lower temperatures can

minimize hydrolysis of the NHS

ester and reduce side

reactions.

EDC:NHS:Acid Ratio 1.5:1.5:1 to 5:5:1

A molar excess of EDC and

NHS drives the formation of

the NHS-ester.

Reaction Time (Activation) 15 - 60 minutes
Sufficient time for the formation

of the NHS-ester.

Reaction Time (Coupling) 2 - 24 hours
The reaction time depends on

the reactivity of the amine.

Solvent
Aqueous (MES, PBS) or

Organic (DMF, DMSO, DCM)

The choice of solvent depends

on the solubility of the

reactants.

Application Focus: PROTAC Synthesis
Aminooxy-PEG8-acid is an ideal linker for PROTAC synthesis due to its defined length,

hydrophilicity, and dual functionality. The following is a generalized workflow for synthesizing a

PROTAC using this linker.
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PROTAC Synthesis

Components

Step 1: Couple E3 Ligase Ligand
to Aminooxy-PEG8-Acid via Amine

Step 2: Deprotect Aminooxy Group
(if protected)

Step 3: Couple Target Protein Ligand
(with aldehyde/ketone) to Aminooxy Group

Final PROTAC Molecule
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(with primary amine) Aminooxy-PEG8-Acid Target Protein Ligand

(with aldehyde/ketone)
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Figure 3: Workflow for PROTAC synthesis using Aminooxy-PEG8-acid.

This synthetic strategy involves first coupling an amine-functionalized E3 ligase ligand (e.g.,

derivatives of thalidomide, pomalidomide, or VHL ligands) to the carboxylic acid of Aminooxy-
PEG8-acid using the EDC/NHS protocol described above. The resulting intermediate, which

now possesses a free aminooxy group, is then reacted with a target protein ligand that has

been modified to contain an aldehyde or ketone. This final step forms a stable oxime linkage,

completing the PROTAC synthesis.

Characterization of the Conjugate
The successful conjugation of Aminooxy-PEG8-acid to an amine-containing molecule can be

confirmed by a combination of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A shift in retention time is expected for

the conjugate compared to the starting materials. Reversed-phase HPLC can be used to

assess the purity of the final product.

Mass Spectrometry (MS): The molecular weight of the conjugate can be precisely

determined by LC-MS. The observed mass should correspond to the sum of the molecular

weights of the Aminooxy-PEG8-acid and the amine-containing molecule, minus the mass of

water.

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H NMR can confirm the formation of

the amide bond. The appearance of new signals corresponding to the protons of the

conjugated molecule and shifts in the signals of the PEG linker protons adjacent to the newly

formed amide bond are indicative of a successful reaction.

Troubleshooting
Problem Possible Cause Suggested Solution

Low Coupling Yield

- Inactive EDC/NHS-

Hydrolysis of NHS-ester-

Competing nucleophiles in

buffer- Incorrect pH

- Use fresh, high-quality EDC

and NHS.- Perform the

coupling step immediately after

activation.- Use amine- and

carboxyl-free buffers.-

Optimize the pH for both

activation and coupling steps.

Product Aggregation

- Cross-linking (if the amine

molecule has multiple amines)-

Hydrophobicity of the

conjugate

- Optimize the stoichiometry to

favor mono-conjugation.- The

PEG linker should improve

solubility, but if aggregation

persists, consider a longer

PEG chain.

Multiple Products
- Reaction with secondary

amines- Side reactions of EDC

- Optimize reaction conditions

(pH, temperature) to favor

reaction with primary amines.-

Ensure efficient quenching of

the reaction.
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Conclusion
The EDC/NHS-mediated activation of Aminooxy-PEG8-acid provides a robust and versatile

method for coupling to amine-containing molecules. This approach is particularly valuable in

the field of drug development for the synthesis of complex molecules like PROTACs. By

carefully controlling the reaction conditions and employing appropriate analytical techniques for

characterization, researchers can effectively utilize this heterobifunctional linker to advance

their scientific objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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